Cas no 121785-71-5 (21R-Argatroban)

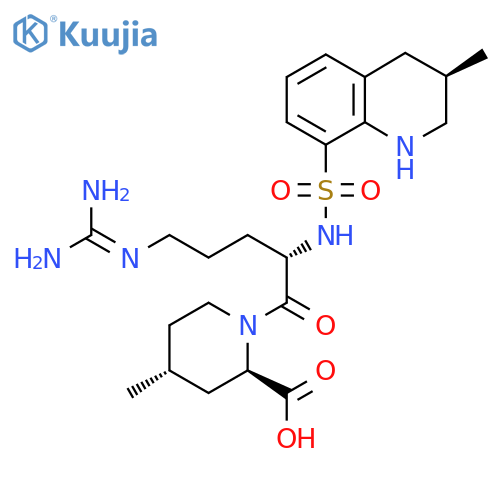

21R-Argatroban structure

21R-Argatroban 化学的及び物理的性質

名前と識別子

-

- Argatroban

- (2R,4R)-1-[(2S)-5-(Diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

- (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methyl-piperidine-2-carboxylic acid

- 21R-Argatroban

- (21S)-argatroban

- (2R,4R)-1-[(2S)-[(aminoiminomethyl)amino]-1-oxo

- (2R,4R)-1-[(2S)-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3S)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-2-piperidine carboxylic acid

- 21 (R) argatroban

- 21 (S) argatroban

- 21-(S)-argatroban

- 21(S)-Argatroban

- 293849_ALDRICH

- 5-methyl-1H-[2-14C]pyrimidine-2,4-dione

- Phenylacetic acid-2-13C

- Phenylessigsaeure (1-13C)

- Thymin-2-(14C)

- Thymin-2-14C

- (2R,4R)-1-[(2S)-5-guanidino-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methyl-pipecolinic acid

- (2R,4R)-1-[(2S)-5-[bis(azanyl)methylideneamino]-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methyl-piperidine-2-carboxylic acid

- (2R,4R)-1-[(2S)-5-[(AMinoiMinoMethyl)aMino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-Methyl-8-quinolinyl]sulfonyl]aMino]pentyl]-4-Methyl-2-piperidinecarboxylic Acid

- 2-Piperidinecarboxylicacid,1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-,(2R,4R)-

- Q474880

- NCGC00166413-02

- NCGC00164592-01

- CAS-74863-84-6

- 21R-Argatroban; (2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid; [2R-[1[S*(R*)],2a,4ss]]-1-[5-[(Aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-

- 2-Piperidinecarboxylic acid, 1-(5-((aminoiminomethyl)amino)-1-oxo-2-(((1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl)amino)pentyl)-4-methyl-, (2R-(1(S*(R*)),2alpha,4beta))-

- ARGATROBAN ANHYDROUS, 21R-

- CHEMBL59461

- Tox21_112218_1

- 121785-71-5

- DTXSID7046467

- 21R-ARGATROBAN ANHYDROUS

- EX-A4205

- Tox21_112218

- UNII-0DW7MIH1VX

- BIDD:GT0748

- DTXCID5026467

- (2R,4R)-1-[(2S)-5-carbamimidamido-2-[(3R)-3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido]pentanoyl]-4-methylpiperidine-2-carboxylic acid

- (2R,4R)-1-[(2S)-5-[(diaminomethylidene)amino]-2-[(3R)-3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido]pentanoyl]-4-methylpiperidine-2-carboxylic acid

- 0DW7MIH1VX

- (21R)-Argatroban

- ARGATROBAN ANHYDROUS, (21R)-

- PD010129

- SCHEMBL4375

-

- MDL: MFCD29045767

- インチ: InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15-,17+,18-/m1/s1

- InChIKey: KXNPVXPOPUZYGB-XYVMCAHJSA-N

- ほほえんだ: C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCNC(=N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C)C3

計算された属性

- せいみつぶんしりょう: 508.247

- どういたいしつりょう: 508.247

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 11

- 重原子数: 35

- 回転可能化学結合数: 11

- 複雑さ: 887

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 189A^2

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 801.3±75.0 °C at 760 mmHg

- フラッシュポイント: 438.4±37.1 °C

- 屈折率: 1.674

- PSA: 186.09000

- LogP: 3.65110

- じょうきあつ: 0.0±3.0 mmHg at 25°C

21R-Argatroban 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A768990-.5mg |

21R-Argatroban |

121785-71-5 | .5mg |

$ 196.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396237-1mg |

21R-Argatroban, |

121785-71-5 | 1mg |

¥2708.00 | 2023-09-05 | ||

| TRC | A768990-5mg |

21R-Argatroban |

121785-71-5 | 5mg |

$ 1533.00 | 2023-04-19 | ||

| TRC | A768990-0.5mg |

21R-Argatroban |

121785-71-5 | 0.5mg |

$ 160.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396237-1 mg |

21R-Argatroban, |

121785-71-5 | 1mg |

¥2,708.00 | 2023-07-10 |

21R-Argatroban 関連文献

-

Chia-Lun Hsu,Shih-Chun Wei,Jyun-Wei Jian,Huan-Tsung Chang,Wei-Hsi Chen,Chih-Ching Huang RSC Adv. 2012 2 1577

-

Pei-Xin Lai,Ju-Yi Mao,Binesh Unnikrishnan,Han-Wei Chu,Chien-Wei Wu,Huan-Tsung Chang,Chih-Ching Huang Biomater. Sci. 2018 6 1882

-

Zefei Xu,Jinhui Feng,Peiyuan Yao,Qiaqing Wu,Dunming Zhu Green Chem. 2023 25 4667

-

Jane Yu,Elizabeth Brisbois,Hitesh Handa,Gail Annich,Mark Meyerhoff,Robert Bartlett,Terry Major J. Mater. Chem. B 2016 4 2264

-

Yi-Heng So,Huan-Tsung Chang,Wei-Jane Chiu,Chih-Ching Huang Biomater. Sci. 2014 2 1332

121785-71-5 (21R-Argatroban) 関連製品

- 189264-03-7((2S,4S)-Argatroban)

- 141396-28-3(Argatroban monohydrate)

- 121785-72-6(21S-Argatroban)

- 74863-84-6(Argatroban(mixture of isomers))

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬